molecular formula C20H23N7OS B6488101 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 1286728-87-7

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B6488101
CAS No.: 1286728-87-7
M. Wt: 409.5 g/mol
InChI Key: LWBRQKZLAJZIDQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule characterized by a pyridazine core substituted with a pyrazole moiety at the 6-position and a piperidine-4-carboxamide group linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole ring. Its molecular formula is C₂₂H₂₄N₈OS, with a molecular weight of 472.55 g/mol. Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELX remaining widely used for small-molecule analysis .

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7OS/c28-19(23-20-22-15-4-1-2-5-16(15)29-20)14-8-12-26(13-9-14)17-6-7-18(25-24-17)27-11-3-10-21-27/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBRQKZLAJZIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key features such as heterocyclic cores, carboxamide linkages, and fused aromatic systems. Below is a detailed comparison with select analogs, focusing on molecular properties and inferred biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Therapeutic Indications
Target Compound C₂₂H₂₄N₈OS 472.55 Pyridazine-pyrazole core, benzothiazole-amide Oncology, neurodegeneration
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide / 1005612-70-3 C₂₁H₂₂N₆O 374.40 Pyrazolo[3,4-b]pyridine core, ethyl-methyl substituents Kinase inhibition, anti-inflammatory
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide / 832741-16-9 C₁₀H₁₀N₆O₃ 262.23 Nitro-triazole, benzohydrazide Antimicrobial, antiviral

Key Observations:

In contrast, the pyrazolo[3,4-b]pyridine analog (1005612-70-3) features a fused tri-heterocyclic system, which may improve metabolic stability . The benzothiazole group in the target compound is electron-rich, favoring interactions with cysteine residues in kinases, while the phenyl group in 1005612-70-3 may engage in π-π stacking with aromatic amino acids .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (472.55 vs. 374.40) may reduce aqueous solubility, necessitating formulation optimization. The nitro-triazole analog (832741-16-9) has a lower weight (262.23) but lacks the carboxamide linkage, limiting its versatility in target engagement .

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